The compound is cataloged under the Chemical Abstracts Service number 73557-63-8 and is commonly used in organic synthesis, medicinal chemistry, material science, and chemical biology . Its classification as a halogenated aromatic compound positions it within a group of chemicals known for their reactivity and utility in synthesizing more complex organic molecules.
1,2-Dibromo-5-methyl-3-nitrobenzene can be synthesized through several methods, primarily involving electrophilic aromatic substitution reactions. Two notable synthetic routes include:
For successful synthesis, conditions such as temperature, solvent choice (often acetic acid or acetonitrile), and catalyst presence are critical. For instance, one synthesis method using tert-butylnitrite and copper(II) bromide in acetonitrile at for 30 minutes has been reported to yield high purity products .
The molecular structure of 1,2-dibromo-5-methyl-3-nitrobenzene features a benzene ring with:
The compound's structure can be represented using SMILES notation: O=[N+](C1=C(Br)C(Br)=CC(C)=C1)[O-]. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups influences its reactivity profile significantly . Crystallographic studies reveal that all non-hydrogen atoms lie on a mirror plane except for the oxygen atoms of the nitro group, indicating a high degree of symmetry in its molecular structure .
1,2-Dibromo-5-methyl-3-nitrobenzene is involved in various chemical reactions:
For nucleophilic substitution reactions, reagents such as sodium hydroxide or ammonia in solvents like ethanol or water are commonly used. Reduction typically employs hydrogen gas with palladium on carbon as a catalyst, while oxidation reactions utilize potassium permanganate under acidic or basic conditions .
The products from these reactions include:
The mechanism of action for 1,2-dibromo-5-methyl-3-nitrobenzene centers around its reactivity due to the presence of electron-withdrawing nitro and halogen groups. These groups enhance electrophilicity at certain positions on the benzene ring:
This reactivity allows for diverse applications in organic synthesis and medicinal chemistry .
The applications of 1,2-dibromo-5-methyl-3-nitrobenzene are extensive:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: